Cyclobutyrol

Catalog No.
S524710
CAS No.
512-16-3
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutyrol

CAS Number

512-16-3

Product Name

Cyclobutyrol

IUPAC Name

2-(1-hydroxycyclohexyl)butanoic acid

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12)

InChI Key

NIVFTEMPSCMWDE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

alpha-(1-hydroxycyclohexyl)butyric acid, cyclobutyrol, cyclobutyrol, sodium salt, lipotrin

Canonical SMILES

CCC(C(=O)O)C1(CCCCC1)O

The exact mass of the compound Cyclobutyrol is 186.1256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyclobutyrol (CAS: 512-16-3) is a specialized synthetic hydrocholeretic agent, chemically defined as an alpha-ethyl-1-hydroxycyclohexaneacetic acid derivative, utilized extensively in advanced hepatobiliary research and pharmacological modeling [1]. From a procurement perspective, its primary value lies in its ability to induce a high-volume, electrolyte-rich bile flow (hydrocholeresis) via an osmotic gradient, operating entirely independently of endogenous bile acid secretion pathways [2]. Unlike standard choleretics, Cyclobutyrol uniquely modulates biliary lipid transport by uncoupling fluid secretion from cholesterol and phospholipid efflux, making it an indispensable reagent for isolating specific canalicular transport mechanisms and evaluating non-surgical lithogenic index reduction [1].

Substituting Cyclobutyrol with natural bile salts (e.g., sodium taurocholate) or conventional synthetic choleretics (e.g., dehydrocholic acid) fundamentally compromises experimental integrity in lipid transport and biliary perfusion workflows [1]. Standard bile acids act as detergents that inherently stimulate the parallel secretion of cholesterol and phospholipids alongside bile fluid, confounding attempts to isolate fluid dynamics from lipid efflux[2]. In contrast, Cyclobutyrol exerts a highly specific pharmacodynamic 'uncoupling' effect, driving hydrocholeresis while actively inhibiting the secretion of biliary lipids [1]. Utilizing a generic choleretic substitute would falsely elevate the lithogenic index and mask the precise canalicular membrane mechanisms that Cyclobutyrol isolates, rendering standard alternatives invalid for targeted lipid-uncoupling assays [1].

Selective Biliary Lipid Uncoupling for Lithogenic Index Assays

Cyclobutyrol actively dissociates bile fluid generation from lipid efflux. In quantitative in vivo models, a single oral dose of 0.72 mmol/kg Cyclobutyrol significantly reduced the output of biliary cholesterol and phospholipids without modifying the underlying bile acid secretion rate [1]. Compared to standard choleretic baselines that maintain or increase parallel lipid secretion, this specific uncoupling effect drives a statistically significant decrease in both cholesterol/bile acid and phospholipid/bile acid molar ratios [1].

Evidence DimensionBiliary cholesterol and phospholipid output
Target Compound DataSignificant reduction in lipid output and molar ratios at 0.72 mmol/kg dose
Comparator Or BaselineStandard endogenous bile acid baseline (maintains/increases lipid output)
Quantified DifferenceActive uncoupling of lipid secretion from bile fluid secretion, lowering the lithogenic index
ConditionsIn vivo rat biliary secretion model (single oral dose)

This uncoupling capability is critical for researchers procuring reagents to model non-surgical gallstone therapies or isolate specific lipid transport inhibition pathways.

Bile Acid-Independent Hydrocholeresis for Non-Competitive Perfusion Workflows

For isolated perfusion and hepatobiliary clearance assays, Cyclobutyrol provides a purely osmotic flow mechanism. Administration of 0.40 to 2.16 mmol/kg Cyclobutyrol induces a dose-dependent increase in bile flow, alongside elevated sodium, potassium, chloride, and bicarbonate outputs, while exerting zero effect on the endogenous bile acid secretion rate[1]. Unlike natural bile acids (e.g., taurocholate) that competitively bind and saturate hepatobiliary transport mechanisms, Cyclobutyrol generates high-volume clearance without competing for these anionic transporters [1].

Evidence DimensionBile flow volume and electrolyte output vs. bile acid secretion rate
Target Compound DataDose-dependent increase in bile flow and electrolytes (0.40-2.16 mmol/kg) with unchanged bile acid secretion
Comparator Or BaselineNatural bile acids (saturate active transport and alter endogenous pool kinetics)
Quantified DifferenceGenerates purely osmotic, non-competitive hydrocholeresis
ConditionsAnaesthetized rat dose-response models

Enables laboratory workflows to flush the biliary tree and study electrolyte transport without confounding the endogenous bile acid pool or saturating active transporters.

Canalicular Membrane Preservation for Low-Toxicity Biliary Modeling

Maintaining canalicular membrane integrity is a major challenge in high-volume biliary perfusion. Cyclobutyrol demonstrates a protective, non-detergent profile by markedly depressing the biliary output of plasma-membrane enzymes such as alkaline phosphatase and gamma-glutamyltransferase (GGT) during hydrocholeresis [1]. When compared to detergent bile acids that induce membrane stress and elevate enzyme shedding, Cyclobutyrol's ability to stimulate flow while reducing membrane enzyme loss ensures superior assay reproducibility and cellular viability over extended experimental windows [1].

Evidence DimensionBiliary output of canalicular plasma-membrane enzymes (Alkaline Phosphatase, GGT)
Target Compound DataMarkedly depressed enzyme output during high-volume hydrocholeresis
Comparator Or BaselineDetergent bile acids (elevate enzyme shedding due to membrane stress)
Quantified DifferenceSignificant reduction in membrane enzyme shedding
ConditionsIn vivo plasma-membrane enzyme output assays

Provides a superior, low-toxicity baseline for long-term perfusion workflows requiring strict canalicular membrane integrity and minimal cellular stress.

Hepatobiliary Lipid Transport and Uncoupling Assays

Directly leveraging Cyclobutyrol's proven ability to halt cholesterol and phospholipid secretion while maintaining fluid flow, this compound is the correct choice for isolating specific canalicular transport pathways independent of bile acid kinetics [1].

Lithogenic Index Modulation and Gallstone Research

Because Cyclobutyrol quantitatively lowers the cholesterol/bile acid molar ratio, it serves as a critical benchmark material in formulating and testing experimental models for cholesterol gallstone prevention and biliary oversaturation [1].

Bile Acid-Independent Biliary Perfusion Workflows

Utilizing its non-competitive osmotic properties, Cyclobutyrol is ideal for isolated liver perfusion systems requiring high-volume, electrolyte-rich bile flow without saturating or competing with endogenous bile acid transporters [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.125594432 Da

Monoisotopic Mass

186.125594432 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8T4L120N6M

Related CAS

1130-23-0 (hydrochloride salt)

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AX - Other drugs for bile therapy
A05AX03 - Cyclobutyrol

Other CAS

512-16-3

Wikipedia

Cyclobutyrol

General Manufacturing Information

Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-: INACTIVE

Dates

Last modified: 08-15-2023
1: Monte MJ, Parslow RA, Coleman R. Inhibitory action of cyclobutyrol on the secretion of biliary cholesterol and phospholipids. Biochem J. 1990 Feb 15;266(1):165-71. PubMed PMID: 2310370; PubMed Central PMCID: PMC1131110.
2: Monte MJ, Aybar R, Cava F, Esteller A, Jimenez R. Choleretic mechanism and effects of cyclobutyrol in the rat: dose-response relationship. Biomed Biochim Acta. 1990;49(1):83-90. PubMed PMID: 2360911.
3: Monte MJ, Cava F, Esteller A, Jimenez R. Inhibition of biliary cholesterol and phospholipid secretion during cyclobutyrol-induced hydrocholeresis. Biochem J. 1989 Oct 15;263(2):513-8. PubMed PMID: 2574569; PubMed Central PMCID: PMC1133458.
4: BLANC B, BLANC-CUTTOLI P. [A NEW MEDICATION FOR DIGESTIVE DISORDERS OF HEPATO-BILIARY ORIGIN: COMBINATION OF SODIUM CYCLOBUTYROL, SORBITOL AND ATROPINE SULFATE]. J Med Lyon. 1964 Oct 5;45:1679-89. French. PubMed PMID: 14205635.
5: NISHIMURA M, NAKAMATA T, SATO J, NAKAYAMA K. [On the bile-flow increasing action of the new cholagogue Lipotrin. Study of clinical trial results]. Chiryo. 1963 Aug;45:1473-80. Japanese. PubMed PMID: 13938784.

Explore Compound Types